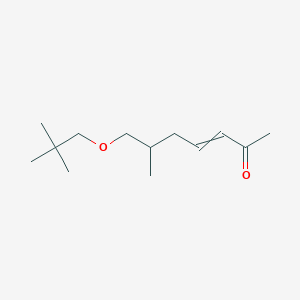![molecular formula C12H9Cl B14517187 (5E,7Z,9Z)-6-chlorobenzo[8]annulene](/img/structure/B14517187.png)
(5E,7Z,9Z)-6-chlorobenzo[8]annulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E,7Z,9Z)-6-chlorobenzo8annulene is a cyclic conjugated hydrocarbon with a chlorine substituent. Annulenes are monocyclic hydrocarbons that contain the maximum number of non-cumulated or conjugated double bonds . The compound is part of the 8annulene family, which includes cyclooctatetraene and its derivatives .
Méthodes De Préparation
The synthesis of (5E,7Z,9Z)-6-chlorobenzo8annulene typically involves the chlorination of benzo8annulene. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. Industrial production methods may involve large-scale chlorination processes under controlled conditions to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
(5E,7Z,9Z)-6-chlorobenzo8annulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
(5E,7Z,9Z)-6-chlorobenzo8annulene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of conjugated cyclic hydrocarbons and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of (5E,7Z,9Z)-6-chlorobenzo8annulene involves its interaction with molecular targets through its conjugated π-electron system. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
(5E,7Z,9Z)-6-chlorobenzo8annulene can be compared with other annulenes such as:
Cyclooctatetraene: Unlike (5E,7Z,9Z)-6-chlorobenzoannulene, cyclooctatetraene is non-aromatic due to its tub-shaped conformation.
Benzene: Benzene is a annulene and is aromatic, whereas (5E,7Z,9Z)-6-chlorobenzoannulene is part of the annulene family and exhibits different reactivity and stability.
Cyclododecahexaene: This [12]annulene is antiaromatic and less stable compared to (5E,7Z,9Z)-6-chlorobenzoannulene.
These comparisons highlight the unique properties of (5E,7Z,9Z)-6-chlorobenzo8annulene, particularly its stability and reactivity due to its conjugated system and chlorine substituent.
Propriétés
Formule moléculaire |
C12H9Cl |
|---|---|
Poids moléculaire |
188.65 g/mol |
Nom IUPAC |
(5E,7Z,9Z)-6-chlorobenzo[8]annulene |
InChI |
InChI=1S/C12H9Cl/c13-12-8-4-3-6-10-5-1-2-7-11(10)9-12/h1-9H/b4-3?,6-3-,8-4-,10-6?,11-9?,12-8?,12-9+ |
Clé InChI |
GCWZXTXQJQAOTR-NERFTBHCSA-N |
SMILES isomérique |
C1=CC=C2/C=C(\C=C/C=C\C2=C1)/Cl |
SMILES canonique |
C1=CC=C2C=C(C=CC=CC2=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


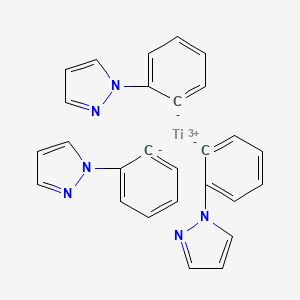
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14517122.png)
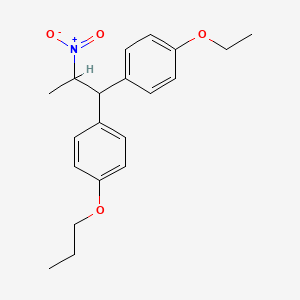

![2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene](/img/structure/B14517128.png)
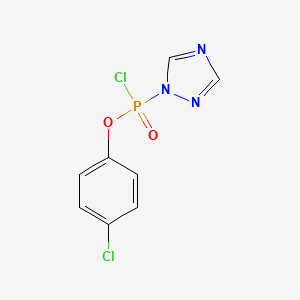
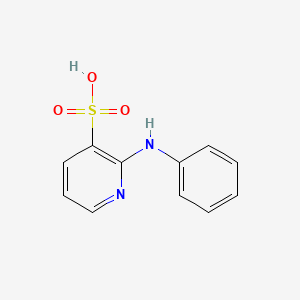
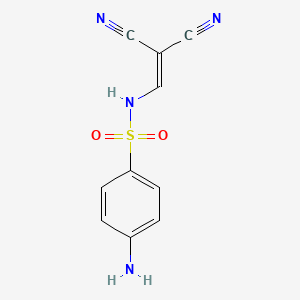
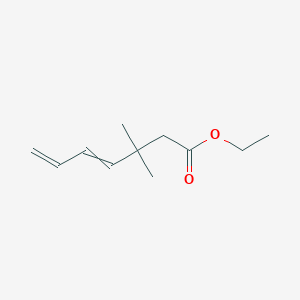

![N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine](/img/structure/B14517184.png)
![1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14517186.png)

